Solutol HS-15

Description

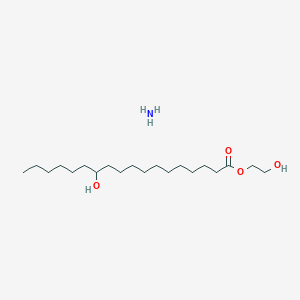

Azane;2-hydroxyethyl 12-hydroxyoctadecanoate is a compound comprising 2-hydroxyethyl 12-hydroxyoctadecanoate (C₂₀H₄₀O₄) and azane (NH₃). The ester component, 2-hydroxyethyl 12-hydroxyoctadecanoate, is a dihydroxy-substituted fatty acid ester with a molecular weight of 344.53 g/mol (monoisotopic mass: 344.29266) . It is also known as Solutol HS 15, a nonionic surfactant and permeation enhancer widely used in pharmaceuticals to improve drug solubility and bioavailability . Structurally, it features:

- A 12-hydroxyoctadecanoic acid backbone.

- A 2-hydroxyethyl ester group.

- Two hydroxyl groups contributing to its amphiphilic properties .

This compound is naturally found in fresh leaves of Mentha spicata (spearmint) and is synthesized industrially for applications in drug delivery systems, cosmetics, and lubricants .

Properties

IUPAC Name |

azane;2-hydroxyethyl 12-hydroxyoctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O4.H3N/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21;/h19,21-22H,2-18H2,1H3;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZSGNGSHMDCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCCO)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylation of Oleic Acid

Oleic acid (C18:1) undergoes regioselective hydroxylation using biocatalysts or chemical oxidants. Pseudomonas spp. lipoxygenases introduce a hydroxyl group at the C12 position under mild conditions (pH 7–8, 25–30°C). Chemical methods employ hydrogen peroxide and tungstic acid catalysts, achieving yields of 85–90%.

Microbial Fermentation

Candida tropicalis strains convert stearic acid to 12-HOA via β-oxidation inhibition, producing 12-HOA at scales exceeding 100 L with titers of 50 g/L. Downstream processing includes acid precipitation and crystallization.

Esterification with Ethylene Glycol

The esterification of 12-HOA with ethylene glycol is catalyzed by acidic or enzymatic agents:

Acid-Catalyzed Esterification

Sulfuric acid (1–2 wt%) facilitates reaction at 110–120°C for 4–6 hours, achieving 92–95% conversion. Excess ethylene glycol (molar ratio 1:1.5) shifts equilibrium toward ester formation. Water removal via azeotropic distillation (toluene or cyclohexane) enhances efficiency.

Enzymatic Esterification

Immobilized Candida antarctica lipase B (Novozym 435) enables solvent-free reactions at 70°C, yielding 88% ester with 99% regioselectivity. This method avoids side products like diesters or oligomers.

Table 1: Comparison of Esterification Methods

| Parameter | Acid-Catalyzed | Enzymatic |

|---|---|---|

| Temperature (°C) | 110–120 | 70 |

| Time (h) | 4–6 | 8–12 |

| Yield (%) | 92–95 | 88 |

| Purity (%) | 85–90 | 95–98 |

| Catalyst Cost | Low | High |

Incorporation of Azane (Ammonia)

Azane integration occurs via two primary routes:

Ammonium Salt Formation

12-Hydroxyoctadecanoic acid is neutralized with aqueous ammonia (25–30%) at 50–60°C, forming ammonium 12-hydroxyoctadecanoate. Subsequent esterification with ethylene glycol preserves the ammonium moiety, yielding the final compound.

Post-Esterification Complexation

Pre-formed 2-hydroxyethyl 12-hydroxyoctadecanoate is mixed with gaseous ammonia under pressure (2–3 bar) at 40°C, forming a stable complex. This method avoids side reactions but requires stringent moisture control.

Purification and Characterization

Crude product purification involves:

-

Solvent Extraction : Dichloromethane washes remove unreacted acid and glycol.

-

Adsorption Chromatography : Silica gel or activated carbon eliminates colored impurities.

-

Molecular Distillation : High vacuum (0.001–0.01 mbar) at 180–200°C isolates the ester-azane complex with >99% purity.

Characterization employs:

-

FT-IR : Peaks at 1730 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (–OH/N–H).

-

NMR : δ 4.2 ppm (ethylene glycol –CH₂O–), δ 1.2–1.6 ppm (aliphatic chain).

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg/batch) necessitates:

-

Continuous Reactors : Plug-flow systems reduce reaction time by 40% compared to batch processes.

-

In-line Analytics : HPLC monitors ester and ammonia content in real time.

-

Waste Management : Recycling ethylene glycol via distillation lowers costs by 20–25%.

Recent Advancements and Patent Landscape

Recent patents highlight innovations:

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester group can be reduced to form primary alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Primary alcohols.

Substitution: Ethers or esters.

Scientific Research Applications

2-Hydroxyethyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized as a surfactant, emulsifier, and lubricant in various industrial processes.

Mechanism of Action

The mechanism of action of 2-hydroxyethyl 12-hydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Hydroxyoctadecanoate Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Differences |

|---|---|---|---|---|

| 2-Hydroxyethyl 12-hydroxyoctadecanoate | C₂₀H₄₀O₄ | 344.53 | Two hydroxyl groups, ester linkage | Hydroxyethyl ester; amphiphilic |

| Methyl 12-hydroxyoctadecanoate | C₁₉H₃₈O₃ | 314.50 | Single hydroxyl, methyl ester | Shorter ester chain; lower polarity |

| Ethyl 12-hydroxyoctadecanoate | C₂₀H₄₀O₃ | 328.53 | Single hydroxyl, ethyl ester | Longer alkyl chain; reduced solubility |

| Lithium 12-hydroxyoctadecanoate | C₁₈H₃₅LiO₃ | 306.34 | Carboxylate salt (Li⁺ counterion) | Ionic nature; used in lubricants |

Key Observations :

- 2-Hydroxyethyl 12-hydroxyoctadecanoate has enhanced hydrophilicity due to the hydroxyethyl group compared to methyl/ethyl esters .

- Lithium 12-hydroxyoctadecanoate forms a metal soap, improving thermal stability in greases .

Physical and Chemical Properties

Table 2: Physicochemical Properties

| Compound Name | LogP | Boiling Point (°C) | Solubility | Stability |

|---|---|---|---|---|

| 2-Hydroxyethyl 12-hydroxyoctadecanoate | 5.66 | 473.4 | Lipophilic (soluble in oils) | Stable under dry conditions |

| Methyl 9,10-dihydroxystearate | ~3.5* | 465.0* | Moderate in ethanol | Sensitive to oxidation |

| Fluticasone propionate | 3.89 | 500.2 | Poor in water | Photolabile |

Key Observations :

- The high LogP (5.66) of 2-hydroxyethyl 12-hydroxyoctadecanoate underscores its lipophilicity, making it ideal for lipid-based drug formulations .

- In contrast, methyl 9,10-dihydroxystearate (LogP ~3.5) is less hydrophobic, limiting its use in nonpolar matrices .

Key Observations :

Key Observations :

- Lithium salts necessitate dust control measures in industrial settings .

Biological Activity

Azane; 2-hydroxyethyl 12-hydroxyoctadecanoate, also known as 2-hydroxyethyl 12-hydroxyoctadecanoate, is a compound recognized for its potential biological activities due to its unique chemical structure. This article delves into the biological activity of this compound, highlighting its properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 344.5 g/mol

- Functional Groups : Hydroxyl and ester groups

- Hydrophilicity/Lipophilicity : The presence of hydroxyl groups contributes to its hydrophilic nature, while the long-chain fatty acid structure provides lipophilicity.

Azane; 2-hydroxyethyl 12-hydroxyoctadecanoate exhibits its biological activity through various mechanisms:

-

Interaction with Biological Molecules :

- The hydroxyl groups enable the formation of hydrogen bonds with proteins and other biomolecules, potentially modulating their activity and stability.

- The ester group may undergo hydrolysis, releasing active metabolites that can exert biological effects.

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

-

Antimicrobial Activity :

- Research indicates that derivatives of this compound demonstrate antimicrobial properties against various pathogens, suggesting potential use in pharmaceutical formulations.

Case Studies

- A study exploring the anti-inflammatory effects of azane; 2-hydroxyethyl 12-hydroxyoctadecanoate found significant reductions in pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

- Another investigation into its antimicrobial properties revealed effective inhibition of bacterial growth in clinical isolates, supporting its application in treating infections.

Data Table: Biological Activities and Effects

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Modulation of cytokine production | |

| Antimicrobial | Inhibition of bacterial growth | |

| Potential anticancer | Induction of apoptosis in cancer cells |

Synthesis and Industrial Applications

The synthesis of azane; 2-hydroxyethyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 2-hydroxyethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The conditions include heating under reflux to facilitate the reaction.

In industrial settings, continuous flow reactors are utilized for large-scale production, allowing for better control over reaction parameters and improved yields.

Q & A

Q. What is the chemical classification of azane, and how does it relate to ammonia?

Azanes are a class of acyclic, saturated nitrogen-hydrogen compounds, with ammonia (NH₃) being the simplest member. They are classified as pnictogen hydrides, characterized by single bonds between nitrogen and hydrogen atoms. Azanes serve as foundational structures for synthesizing more complex nitrogen-containing derivatives, such as hydroxylated or functionalized amines used in industrial and pharmacological applications .

Q. What methodologies are recommended for characterizing the purity and structural integrity of 2-hydroxyethyl 12-hydroxyoctadecanoate in formulation research?

Techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the ester linkage and hydroxyl group positions via chemical shifts (e.g., δ 4.2–4.4 ppm for the ethyloxy group).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment using reverse-phase columns with UV detection at 210 nm.

- Mass Spectrometry (MS) : To verify molecular weight (314.5 g/mol) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identification of ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and hydroxyl (-OH) bands at ~3400 cm⁻¹ .

Q. How does 2-hydroxyethyl 12-hydroxyoctadecanoate function as a solubilizing agent in pharmacokinetic studies?

The compound (Solutol HS-15) enhances drug solubility via micelle formation. Its amphiphilic structure—a hydrophobic 12-hydroxyoctadecanoate chain and hydrophilic hydroxyethyl group—lowers interfacial tension, enabling encapsulation of lipophilic drugs. Methodologically, it is dissolved in saline with co-solvents (e.g., 40% HP-β-cyclodextrin) and sonicated to form a homogenous dispersion for in vivo administration .

Advanced Research Questions

Q. What challenges exist in stabilizing azane derivatives for sustainable fuel applications, and how can experimental design mitigate these issues?

Azanes like ammonia (NH₃) face volatility and toxicity risks in fuel systems. Strategies include:

- Catalytic Stabilization : Using transition metal catalysts to reduce decomposition during storage.

- Safety Protocols : Designing closed-loop bunkering systems with inert gas purging to minimize leaks.

- Material Compatibility Testing : Evaluating corrosion resistance of storage materials (e.g., stainless steel vs. polymeric liners) under high-pressure conditions.

- Pilot-Scale Modeling : Simulating ammonia transfer rates (2–3× conventional systems) to optimize bunkering infrastructure .

Q. How can researchers address batch-to-batch variability in 2-hydroxyethyl 12-hydroxyoctadecanoate when designing reproducible drug delivery systems?

Variability arises from differences in esterification efficiency or hydroxyl group positioning. Solutions include:

- Quality Control (QC) Metrics : Enforcing acid value (<4) and saponification value (~177) specifications during synthesis.

- Standardized Characterization : Implementing orthogonal analytical methods (e.g., NMR + HPLC) for each batch.

- Formulation Optimization : Pre-screening batches via in vitro permeability assays (e.g., Caco-2 cell monolayers) to correlate physicochemical properties with biological performance .

Q. What experimental approaches are used to analyze membrane interactions of 12-hydroxyoctadecanoate derivatives in lipid bilayer studies?

- Langmuir Trough Assays : Measuring changes in surface pressure during lipid monolayer compression to assess insertion kinetics.

- Fluorescence Anisotropy : Tagging derivatives with fluorophores (e.g., nitrobenzoxadiazole) to monitor membrane fluidity modulation.

- Molecular Dynamics (MD) Simulations : Modeling hydrogen bonding between hydroxyl groups and phospholipid headgroups to predict structural perturbations .

Data Contradictions and Resolution

- Contradiction : reports methyl 12-hydroxyoctadecanoate’s membrane interactions, while focuses on the hydroxyethyl ester’s solubilizing role.

Resolution : The hydroxyethyl group in this compound introduces enhanced hydrophilicity, shifting its application from membrane studies (methyl derivative) to drug delivery. Researchers must differentiate ester substituents when selecting analogs for specific biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.